1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18072437
InChI: InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3
SMILES:
Molecular Formula: C12H16Br2O
Molecular Weight: 336.06 g/mol

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene

CAS No.:

Cat. No.: VC18072437

Molecular Formula: C12H16Br2O

Molecular Weight: 336.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene -

Specification

Molecular Formula C12H16Br2O
Molecular Weight 336.06 g/mol
IUPAC Name 1-bromo-2-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene
Standard InChI InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3
Standard InChI Key RZTNSYZTOOOCQP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(CBr)C1=CC=CC=C1Br

Introduction

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is a complex organic compound featuring a benzene ring substituted with bromine atoms and a tert-butoxyethyl group. Its molecular weight is approximately 336.06 g/mol, and it is classified as a halogenated aromatic hydrocarbon . This compound is notable for its unique structure and significant applications in synthetic organic chemistry.

Synthesis Methods

The synthesis of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves multi-step processes. These methods often require controlled conditions to ensure selectivity and yield. Industrial production may utilize continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, due to the electron-withdrawing effects of the bromine substituents. Its applications include serving as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Reaction TypeDescription
Electrophilic Aromatic SubstitutionIntroduction of additional functional groups onto the benzene ring
Nucleophilic SubstitutionReplacement of bromine atoms with nucleophiles

Biological Activity and Potential Applications

Research into the biological activity of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is limited, but compounds with similar structures often exhibit significant pharmacological properties. The presence of bromine atoms may enhance lipophilicity and bioactivity, suggesting potential antimicrobial or anticancer activities. Further biological evaluations are necessary to fully understand its therapeutic potential.

Comparison with Similar Compounds

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is distinct from other halogenated aromatic compounds due to its specific substitution pattern. For example, 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene has a sec-butoxy group instead of tert-butoxy, which affects its reactivity and biological properties.

CompoundSubstitution Pattern
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzeneTwo bromine atoms, tert-butoxy group
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzeneTwo bromine atoms, sec-butoxy group

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